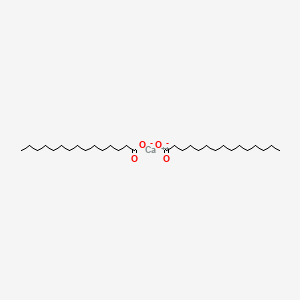
Calcium pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium pentadecanoate is a calcium salt of pentadecanoic acid, an odd-chain saturated fatty acid. It is a compound with the molecular formula C30H58CaO4 and a molar mass of 522.9 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium pentadecanoate can be synthesized through the reaction of pentadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows: [ \text{2 C15H30O2 + Ca(OH)2 → (C15H30O2)2Ca + 2 H2O} ]
Industrial Production Methods
Industrial production of this compound may involve the use of calcium salts and pentadecanoic acid in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium pentadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized fatty acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Calcium pentadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on cardiovascular health and metabolic disorders.
Industry: This compound is used in the production of various industrial products, including lubricants, surfactants, and emulsifiers .
Mechanism of Action
The mechanism of action of calcium pentadecanoate involves its interaction with cellular pathways and molecular targets. It plays a role in signal transduction pathways, particularly those involving calcium ions. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. The compound’s effects on cellular metabolism and signaling pathways are areas of active research .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic Acid: The parent compound of calcium pentadecanoate, an odd-chain saturated fatty acid.
Calcium Stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium Palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.
Uniqueness
This compound is unique due to its odd-chain fatty acid structure, which distinguishes it from even-chain fatty acids like stearic and palmitic acids. This structural difference may confer distinct biological and chemical properties, making it a compound of interest for various applications .
Properties
CAS No. |
4499-92-7 |
|---|---|
Molecular Formula |
C30H58CaO4 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
calcium;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
ATCRCMRJRGWPKD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


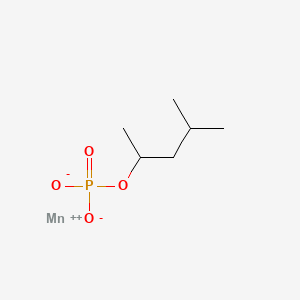
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
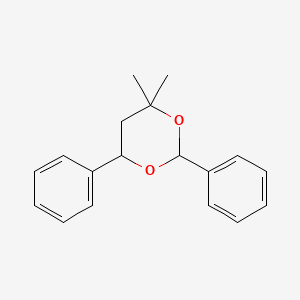
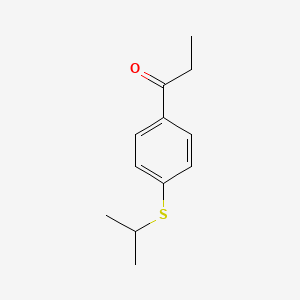
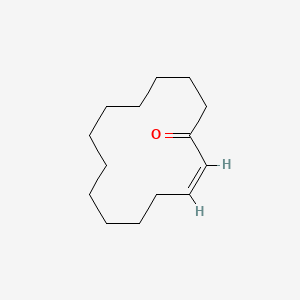
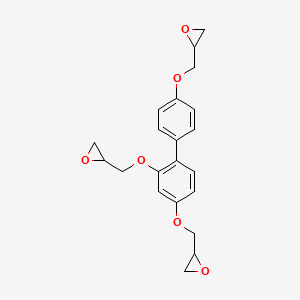
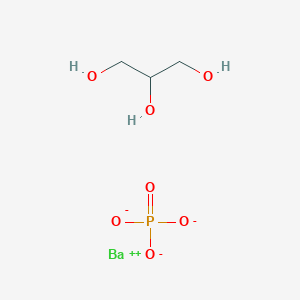

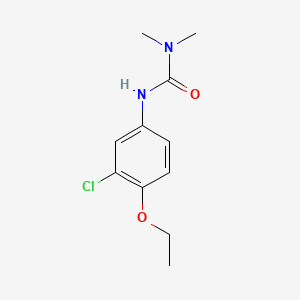
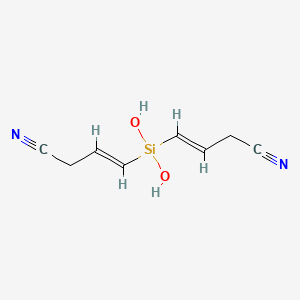
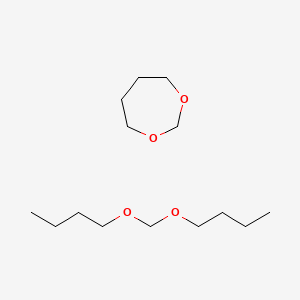
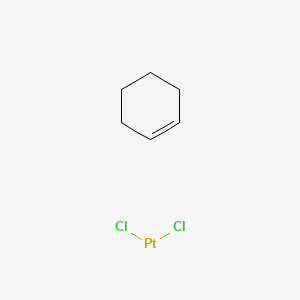
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
